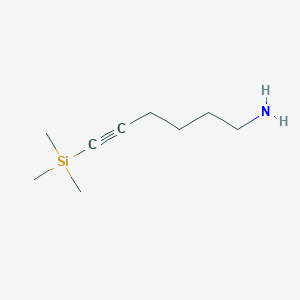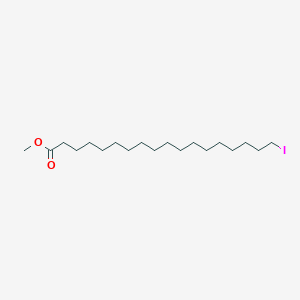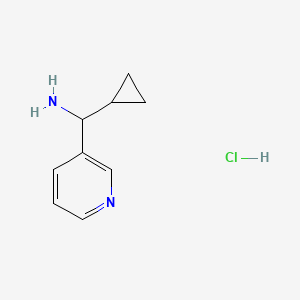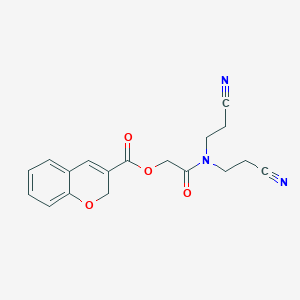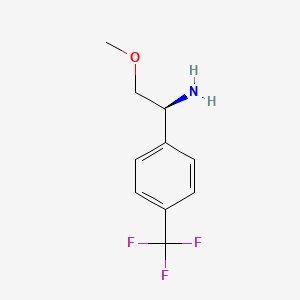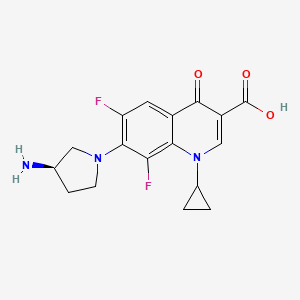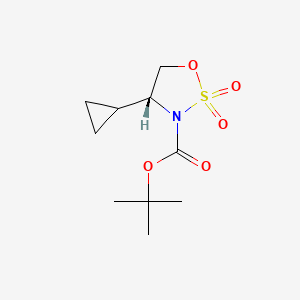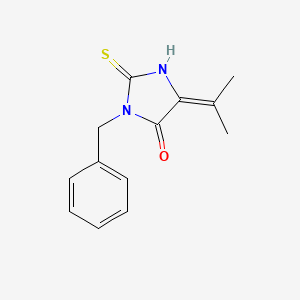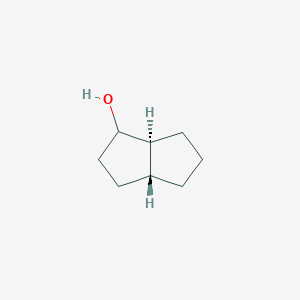![molecular formula C88H57NO6P2 B15220393 13-oxo-N-[13-oxo-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B15220393.png)
13-oxo-N-[13-oxo-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “13-oxo-N-[13-oxo-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine” is a highly complex organic molecule. This compound features multiple phenyl groups, oxo groups, and a unique phosphapentacyclo structure, making it a subject of interest in advanced organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the phosphapentacyclo structure and the attachment of phenyl groups. Typical reaction conditions might include:
Catalysts: Transition metal catalysts such as palladium or platinum.
Solvents: Organic solvents like dichloromethane or toluene.
Temperature: Reactions may require elevated temperatures, often between 50-150°C.
Purification: Techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of such a complex molecule would require scalable and efficient synthetic routes. This might involve:
Flow Chemistry: Continuous flow reactors to improve reaction efficiency and scalability.
Automation: Automated synthesis platforms to ensure reproducibility and precision.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the oxo groups.
Reduction: Reduction reactions could target the phenyl groups or the phosphapentacyclo structure.
Substitution: Electrophilic or nucleophilic substitution reactions might occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Solvents: Acetone, ethanol, and other polar solvents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
Catalysis: The compound could serve as a catalyst or catalyst precursor in various organic reactions.
Materials Science:
Biology
Biochemical Probes: Use as a probe to study biochemical pathways or molecular interactions.
Drug Development:
Medicine
Therapeutic Agents: Investigation into its potential as a therapeutic agent for various diseases.
Diagnostic Tools: Use in the development of diagnostic assays or imaging agents.
Industry
Chemical Manufacturing: Applications in the synthesis of fine chemicals or specialty chemicals.
Environmental Science: Potential use in environmental monitoring or remediation.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms might include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.
Molecular Pathways: Involvement in key molecular pathways, such as oxidative stress or inflammation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
13-oxo-N-phenylbutanamide: A simpler analog with fewer phenyl groups and a less complex structure.
Transition Metal Oxo Complexes: Compounds containing oxo ligands bound to transition metals, often used in catalysis and materials science.
Uniqueness
The uniqueness of “13-oxo-N-[13-oxo-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine” lies in its highly complex structure, which may confer unique chemical and physical properties. This complexity could make it particularly valuable in specialized applications, such as advanced materials or targeted drug delivery systems.
Eigenschaften
Molekularformel |
C88H57NO6P2 |
|---|---|
Molekulargewicht |
1286.3 g/mol |
IUPAC-Name |
13-oxo-N-[13-oxo-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-10,16-bis(3-phenylphenyl)-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine |
InChI |
InChI=1S/C88H57NO6P2/c90-96(92-85-77(65-41-21-37-61(49-65)57-25-5-1-6-26-57)53-69-33-13-17-45-73(69)81(85)82-74-46-18-14-34-70(74)54-78(86(82)93-96)66-42-22-38-62(50-66)58-27-7-2-8-28-58)89-97(91)94-87-79(67-43-23-39-63(51-67)59-29-9-3-10-30-59)55-71-35-15-19-47-75(71)83(87)84-76-48-20-16-36-72(76)56-80(88(84)95-97)68-44-24-40-64(52-68)60-31-11-4-12-32-60/h1-56H,(H,89,90,91) |
InChI-Schlüssel |
KWCQZDUCVKHAIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)C3=CC4=CC=CC=C4C5=C3OP(=O)(OC6=C5C7=CC=CC=C7C=C6C8=CC=CC(=C8)C9=CC=CC=C9)NP1(=O)OC2=C(C3=CC=CC=C3C=C2C2=CC=CC(=C2)C2=CC=CC=C2)C2=C(O1)C(=CC1=CC=CC=C12)C1=CC=CC(=C1)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



